Cas no 84401-16-1 (Ethyl Indole-4-acetate)

Ethyl Indole-4-acetate is an ester derivative of indole-4-acetic acid, a compound of interest in organic synthesis and pharmaceutical research. Its key advantages include enhanced solubility in organic solvents compared to the parent acid, facilitating its use in reactions requiring homogeneous conditions. The ethyl ester group improves stability, making it suitable for storage and handling in laboratory settings. This compound serves as a versatile intermediate in the synthesis of indole-based derivatives, which are valuable in medicinal chemistry for their potential biological activities. Its structural features allow for further functionalization, enabling the development of novel compounds for research applications.
Ethyl Indole-4-acetate structure
Ethyl Indole-4-acetate structure
Product Name:Ethyl Indole-4-acetate
CAS No:84401-16-1
MF:C12H13NO2
MW:203.237123250961
CID:1118633
PubChem ID:12721920
Update Time:2025-06-12

Ethyl Indole-4-acetate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-4-acetic acid ethyl ester
    • 84401-16-1
    • SCHEMBL9437517
    • OASDTCPDBXIXJW-UHFFFAOYSA-N
    • ethyl 2-(1H-indol-4-yl)acetate
    • 4-(carboethoxymethyl)indole
    • 1H-Indole-4-acetic acid, ethyl ester
    • Ethyl Indole-4-acetate
    • Inchi: 1S/C12H13NO2/c1-2-15-12(14)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,13H,2,8H2,1H3
    • InChI Key: OASDTCPDBXIXJW-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1=CC=CC2=C1C=CN2)=O

Computed Properties

  • Exact Mass: 203.094628657g/mol
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 42.1Ų

Ethyl Indole-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$190.00 2023-05-18
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on Ethyl Indole-4-acetate

Ethyl Indole-4-acetate (CAS No. 84401-16-1): A Comprehensive Overview

Ethyl Indole-4-acetate, identified by the chemical compound code CAS No. 84401-16-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, belonging to the indole derivative family, has garnered considerable attention due to its diverse applications and potential in various scientific domains.

The structural framework of Ethyl Indole-4-acetate consists of an indole core substituted with an acetic acid ethyl ester at the 4-position. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration. The indole moiety, known for its presence in numerous bioactive natural products, plays a crucial role in the biological activity of this compound.

In recent years, Ethyl Indole-4-acetate has been extensively studied for its potential applications in medicinal chemistry. Researchers have been particularly interested in its role as a precursor in the synthesis of more complex molecules with therapeutic properties. The compound's ability to undergo various chemical transformations makes it a versatile building block for drug development.

One of the most compelling areas of research involving Ethyl Indole-4-acetate is its exploration as a precursor in the synthesis of pharmacologically active agents. Studies have demonstrated its utility in creating novel compounds that exhibit anti-inflammatory, analgesic, and even neuroprotective effects. These findings have opened up new avenues for therapeutic intervention in various diseases.

The pharmacological potential of Ethyl Indole-4-acetate has also been investigated in the context of central nervous system (CNS) disorders. Preliminary studies suggest that derivatives of this compound may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The indole ring's interaction with specific biological targets has been identified as a key factor contributing to these effects.

Furthermore, Ethyl Indole-4-acetate has shown promise in the field of agrochemicals. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are both effective and environmentally friendly. The compound's ability to interact with biological systems at multiple levels has been leveraged to create innovative solutions for agricultural challenges.

From a synthetic chemistry perspective, Ethyl Indole-4-acetate serves as an excellent model for studying reaction mechanisms and developing new catalytic methods. Its role in multi-step syntheses has been well-documented, with researchers continuously discovering new ways to utilize this compound in complex organic transformations.

The industrial significance of Ethyl Indole-4-acetate cannot be overstated. Its versatility as an intermediate has made it a valuable asset in the chemical industry, where it is used to produce a wide range of products. From fine chemicals to specialty materials, the applications are vast and continually expanding.

In conclusion, Ethyl Indole-4-acetate (CAS No. 84401-16-1) is a multifaceted compound with substantial potential across multiple scientific disciplines. Its unique chemical structure and diverse applications make it a cornerstone in organic synthesis and pharmaceutical research. As ongoing studies continue to uncover new uses and benefits, the importance of this compound is set to grow even further.

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